molecular formula C21H17BrN2O3 B3892871 N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide

N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B3892871
M. Wt: 425.3 g/mol
InChI Key: VYFHBOOXIZQJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide, also known as BPN14770, is a small molecule drug that has shown potential in treating cognitive and behavioral disorders.

Mechanism of Action

N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which can lead to the activation of signaling pathways that are important for learning and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and reduce behavioral abnormalities in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. This compound has also been shown to increase the density of dendritic spines, which are important structures for synaptic communication in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide in lab experiments is that it is a small molecule drug that can easily cross the blood-brain barrier, allowing it to target the brain directly. However, one limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide. One direction is to further investigate its potential in treating cognitive and behavioral disorders in humans. Another direction is to study its effects on other signaling pathways in the brain. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide has been studied for its potential in treating cognitive and behavioral disorders such as Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Studies have shown that this compound can improve cognitive function and reduce behavioral abnormalities in animal models of these disorders.

properties

IUPAC Name

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-16-9-11-19(12-10-16)27-14-20(25)23-17-7-4-8-18(13-17)24-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFHBOOXIZQJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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